Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
Description
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, is a substituted benzyl alcohol derivative featuring a bromine atom at the para position (C5) and a methoxymethoxy (-OCH₂OCH₃) group at the ortho position (C2) on the aromatic ring. This compound belongs to a class of halogenated benzene derivatives with protected hydroxyl groups, which are often employed as intermediates in organic synthesis, pharmaceuticals, or agrochemicals. Its structure combines reactivity from the bromine substituent (prone to cross-coupling reactions) and the stability of the methoxymethoxy protecting group, which shields a hydroxyl group during synthetic steps .
For instance, methoxymethoxy-protected derivatives are frequently used in multi-step syntheses to avoid unwanted side reactions .
Structure
3D Structure
Properties
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXRMBHEBBNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- typically involves multiple steps. One common method starts with the protection of the hydroxyl group of benzenemethanol using a methoxymethyl group. This is followed by bromination at the 5-position of the benzene ring. The reaction conditions often involve the use of bromine and a catalyst such as iron powder .
Industrial Production Methods: On an industrial scale, the production of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- can be achieved through a similar multi-step process. The scalability of this process has been demonstrated with significant yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent benzenemethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: 5-bromo-2-(methoxymethoxy)benzaldehyde or 5-bromo-2-(methoxymethoxy)benzoic acid.
Reduction: Benzenemethanol, 2-(methoxymethoxy)-.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is used in the synthesis of specialty chemicals and materials. It serves as a building block for the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzenemethanol, 5-bromo-2-(methoxymethoxy)- with structurally related compounds, focusing on substituents, functional groups, and key properties:
Key Research Findings
- Synthetic Utility : Methoxymethoxy-protected derivatives, such as the target compound, are pivotal in multi-step organic reactions. For example, highlights the use of acetyl and benzyl groups to protect hydroxyl functionalities during bromination and etherification steps, a strategy applicable to synthesizing the target compound .
- Fluorinated Analogs: The trifluoromethoxy analog () demonstrates higher thermal stability (boiling point >250°C) compared to non-fluorinated derivatives, making it valuable in environments requiring resistance to degradation .
- Biological Relevance : Compounds like 2-bromo-5-methoxybenzoic acid () are precursors to bioactive molecules, suggesting that the target compound’s bromine and ether groups could be leveraged in drug discovery .
Biological Activity
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13BrO3
- Molecular Weight : 291.12 g/mol
- Functional Groups : The presence of bromine and methoxymethoxy groups enhances the compound's reactivity and solubility, which are critical for its biological activity.
The biological activity of benzenemethanol derivatives often involves interaction with specific biological targets. Research indicates that compounds with similar structures can interact with:
- Fibroblast Growth Factor Receptor 2 (FGFR2) : This receptor is crucial in cell growth and tissue repair pathways. Compounds targeting FGFR2 may influence cellular processes such as proliferation and differentiation.
- Cyclooxygenase (COX) Enzymes : Compounds similar to benzenemethanol have been studied for their ability to inhibit COX enzymes, which are involved in inflammatory responses. This inhibition can lead to anti-inflammatory effects.
Biological Activity
Research has shown that benzenemethanol, 5-bromo-2-(methoxymethoxy)- exhibits several biological activities:
- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting COX enzymes, thereby decreasing the production of pro-inflammatory mediators.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of benzenemethanol, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Potential Biological Activity |
|---|---|---|
| 5-Bromo-2-fluorobenzaldehyde | Bromine and fluorine on a benzene ring | Antimicrobial properties |
| 4-Fluoro-3-methoxybenzaldehyde | Fluorine and methoxy groups | Anticancer activity |
| 5-Chloro-2-fluoro-4-methylbenzaldehyde | Chlorine instead of bromine; methyl group present | Anti-inflammatory effects |
This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the anticancer effects of halogenated benzaldehyde derivatives, revealing that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
- Inflammation Models : In animal models of inflammation, derivatives similar to benzenemethanol were shown to significantly reduce edema and inflammatory markers, supporting their potential use as therapeutic agents for inflammatory diseases .
- Pharmacokinetics : The pharmacokinetic profile suggests that compounds like benzenemethanol may be well-absorbed due to their molecular weight and structure, indicating potential for systemic bioavailability.
Q & A
Q. Table 1: Example Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | CH₃CN | RT | 85–90 | |
| Br₂ | DCM | 0°C | 70–75 | N/A |
Basic: How is structural characterization performed for brominated benzenemethanol derivatives?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy:
- ¹H NMR: Peaks for methoxymethoxy protons appear as two singlets (δ 3.3–3.5 ppm for OCH3; δ 4.6–4.8 ppm for OCH2O). Bromine’s inductive effect deshields adjacent protons (e.g., H-6 in 5-bromo derivatives, δ 7.2–7.4 ppm) .
- ¹³C NMR: Methoxymethoxy carbons resonate at δ 55–60 (OCH3) and δ 95–100 (OCH2O).
- X-ray Crystallography: Resolve regiochemistry and steric effects (e.g., dimer formation via C–H···O/N interactions, as seen in related benzothiazole derivatives) .
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ for C₉H₁₀BrO₃: calc. 277.0, obs. 277.2) .
Basic: What are the stability considerations for brominated methoxymethoxybenzenemethanol?
Methodological Answer:
- Light Sensitivity: Brominated aromatics are prone to photodegradation; store in amber glass under inert gas .
- Thermal Stability: Avoid temperatures >80°C due to potential cleavage of the methoxymethoxy group .
- Hydrolytic Sensitivity: The methoxymethoxy group is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF). Use neutral buffers for biological assays .
Advanced: How does the methoxymethoxy group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The methoxymethoxy group acts as an electron-donating group, directing electrophiles (e.g., Br⁺) to the para position. However, steric hindrance from the -OCH2OCH3 moiety can shift selectivity. For example:
- Bromination: In 5-bromo-2-(methoxymethoxy)benzenemethanol, the methoxymethoxy group at C-2 directs subsequent electrophilic attacks to C-4 (para to C-2) rather than C-6 (ortho to Br) due to steric crowding . Computational DFT studies (e.g., using Gaussian 16) can model charge distribution and validate experimental outcomes .
Q. Table 2: Regioselectivity in Bromination
| Substituent Position | Observed Bromination Site | Yield (%) | Reference |
|---|---|---|---|
| 2-(Methoxymethoxy) | C-4 (para) | 78 | |
| 2-Methoxy | C-5 (ortho) | 85 |
Advanced: How can computational tools predict synthetic pathways for this compound?
Methodological Answer:
- Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose routes via:
- Functional group interconversion (FGI): Bromination of pre-methoxymethylated intermediates.
- Protecting group strategies: Prioritize methoxymethylation early to avoid side reactions .
- Reaction Feasibility Scoring: Machine learning models evaluate step plausibility (e.g., SN2 displacement for methoxymethylation vs. Friedel-Crafts alkylation) .
Advanced: How do conflicting NMR data arise in characterizing this compound, and how are they resolved?
Methodological Answer:
Contradictions in NMR data often stem from:
- Solvent Effects: CDCl3 vs. DMSO-d6 shifts proton peaks (e.g., hydroxyl protons appear at δ 5.2 in DMSO but are absent in CDCl3 due to exchange broadening).
- Dynamic Stereochemistry: Methoxymethoxy rotation creates averaged signals at RT but splits into distinct peaks at low temperatures (–40°C) .
- Resolution: Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign overlapping signals .
Advanced: What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
Q. Table 3: Example Bioactive Derivatives
| Derivative Structure | Biological Activity | Reference |
|---|---|---|
| 5-Bromo-2-(Methoxymethoxy)-phenyl β-lactam | Antibacterial | N/A |
| Pd-catalyzed Coupling Products | Anticancer (IC₅₀ < 10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
